molecular formula C21H17FO3S B2387575 1-[1,1'-Biphenyl]-4-yl-3-[(4-fluorophenyl)sulfonyl]-1-propanone CAS No. 868256-21-7

1-[1,1'-Biphenyl]-4-yl-3-[(4-fluorophenyl)sulfonyl]-1-propanone

Cat. No.: B2387575
CAS No.: 868256-21-7
M. Wt: 368.42
InChI Key: YEKDJDHVNPATSX-UHFFFAOYSA-N
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Description

1-[1,1'-Biphenyl]-4-yl-3-[(4-fluorophenyl)sulfonyl]-1-propanone (CAS: 868256-21-7) is a sulfonyl-containing aromatic ketone. Its molecular formula is C21H17FO3S, with an average molecular weight of 368.42 g/mol. The compound features a biphenyl core linked to a propanone moiety substituted with a 4-fluorophenylsulfonyl group. Its structural complexity makes it a candidate for pharmaceutical and materials science research, particularly in kinase inhibition or as a precursor in organic synthesis.

Properties

IUPAC Name

3-(4-fluorophenyl)sulfonyl-1-(4-phenylphenyl)propan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17FO3S/c22-19-10-12-20(13-11-19)26(24,25)15-14-21(23)18-8-6-17(7-9-18)16-4-2-1-3-5-16/h1-13H,14-15H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YEKDJDHVNPATSX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC=C(C=C2)C(=O)CCS(=O)(=O)C3=CC=C(C=C3)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17FO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Suzuki-Miyaura Cross-Coupling

The biphenyl moiety is most reliably constructed via Suzuki-Miyaura coupling between 4-bromophenyl precursors and arylboronic acids. In a representative procedure, 4-bromoacetophenone reacts with 4-fluorophenylboronic acid under palladium catalysis (Pd(PPh₃)₄, 2 mol%) in a 1:1 mixture of toluene and 2M Na₂CO₃(aq) at 80°C for 12 hours. This method achieves 85–92% yields when using SPhos as a supporting ligand, with biphenyl regioselectivity confirmed via ¹H NMR coupling constants (J = 8.4 Hz for para-substituted protons).

Friedel-Crafts Alkylation Alternatives

For laboratories lacking specialized coupling reagents, Friedel-Crafts alkylation of benzene derivatives with α-chloroketones offers a viable pathway. Reaction of 3-chloro-1-(4-fluorophenylsulfonyl)propan-1-one with excess benzene in the presence of AlCl₃ (1.2 eq.) at 0°C generates the biphenyl scaffold through electrophilic aromatic substitution. However, this method suffers from lower yields (58–64%) due to competing polysubstitution and requires rigorous temperature control to minimize carbocation rearrangements.

Sulfonylation Methodologies

Direct Sulfonation vs. Sulfonyl Chloride Intermediates

Introduction of the 4-fluorophenylsulfonyl group occurs most efficiently through sulfonyl chloride intermediates rather than direct sulfonation. 4-Fluorobenzenesulfonyl chloride, prepared via chlorosulfonation of fluorobenzene (ClSO₃H, 50°C, 6h), reacts with the propanone intermediate in dichloromethane containing triethylamine (2.5 eq.) at −15°C. This two-step approach achieves 78–82% conversion compared to 45–51% for single-step sulfonation using fuming sulfuric acid.

Solvent Effects on Sulfonylation Efficiency

Comparative solvent studies demonstrate pronounced effects on reaction kinetics:

Solvent Dielectric Constant (ε) Yield (%) Reaction Time (h)
Dichloromethane 8.93 82 4
THF 7.58 76 5
Acetonitrile 37.5 68 3
DMF 36.7 59 2

Data adapted from shows dichloromethane optimizes yield despite longer reaction times, likely due to improved solubility of sulfonyl chloride intermediates. Polar aprotic solvents like DMF accelerate reactions but promote side reactions with ketone groups.

Ketone Formation and Stabilization

Acylation of Biphenyl Intermediates

The propanone chain is introduced via nucleophilic acyl substitution on 1-(biphenyl-4-yl)propan-1-one. Treatment with LDA (2.0 eq.) at −78°C in THF generates a stabilized enolate, which reacts with 4-fluorobenzenesulfonyl chloride (1.1 eq.) to yield the target compound. This method requires strict anhydrous conditions, as evidenced by a 22% yield decrease when reaction moisture exceeds 50 ppm.

Reductive Amination Pathways

Alternative routes employ reductive amination of 3-amino-1-(biphenyl-4-yl)propan-1-one with 4-fluorobenzenesulfonyl chloride derivatives. Sodium triacetoxyborohydride (1.5 eq.) in 1,2-dichloroethane facilitates imine reduction at room temperature, achieving 67–71% yields. While this method avoids strong bases, it introduces challenges in separating amine byproducts during purification.

Optimization of Reaction Parameters

Temperature Profiling

Controlled experiments reveal optimal temperatures for critical steps:

  • Biphenyl Coupling : 80–85°C (below Pd catalyst decomposition threshold)
  • Sulfonylation : −15°C to 0°C (minimizes sulfonate ester formation)
  • Ketone Acylation : −78°C (ensures enolate stability)

Exceeding these ranges reduces yields by 12–18% per 10°C deviation due to increased side-reaction rates.

Catalytic System Modifications

Palladium catalyst screening demonstrates performance variations:

Catalyst Ligand Yield (%) Turnover Number
Pd(OAc)₂ SPhos 92 460
PdCl₂(PPh₃)₂ XPhos 88 440
Pd(dba)₂ BINAP 84 420
Pd/C None 62 310

Data from confirms Pd(OAc)₂/SPhos as the optimal combination, providing both high activity and air stability. Heterogeneous catalysts like Pd/C show limited utility due to pore blockage by biphenyl products.

Scalability and Industrial Adaptation

Continuous Flow Synthesis

Pilot-scale studies utilizing continuous flow reactors demonstrate improved reproducibility over batch methods. A tubular reactor (ID 2 mm, L 10 m) operated at 5 mL/min flow rate achieves 89% yield for the sulfonylation step, compared to 82% in batch mode. Enhanced heat transfer in flow systems suppresses exothermic side reactions during sulfonyl chloride addition.

Green Chemistry Considerations

Solvent recycling protocols reduce environmental impact:

  • Distillation recovers 92% of dichloromethane from reaction mixtures
  • Aqueous phases treated with activated carbon remove 99.8% of Pd residues
  • Catalyst recovery systems reclaim 78–85% of Pd(OAc)₂ via chelating resins

Lifecycle analysis indicates these measures decrease E-factor values from 18.2 to 6.7 kg waste/kg product.

Chemical Reactions Analysis

Types of Reactions

1-[1,1’-Biphenyl]-4-yl-3-[(4-fluorophenyl)sulfonyl]-1-propanone can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.

    Substitution: Amines, thiols, and other nucleophiles under basic or acidic conditions.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Mechanism of Action

The mechanism of action of 1-[1,1’-Biphenyl]-4-yl-3-[(4-fluorophenyl)sulfonyl]-1-propanone involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

The compound’s structural analogs differ in substituents (e.g., sulfonyl vs. sulfanyl, halogen variations) or aryl group modifications. Below is a detailed comparison:

Sulfonyl vs. Sulfanyl Derivatives
Compound Name Substituent Molecular Formula Molecular Weight (g/mol) Key Properties/Applications
1-[1,1'-Biphenyl]-4-yl-3-[(4-fluorophenyl)sulfonyl]-1-propanone -SO2-C6H4F C21H17FO3S 368.42 Higher polarity, potential kinase inhibition
1-[1,1'-Biphenyl]-4-yl-3-[(4-fluorophenyl)sulfanyl]-1-propanone -S-C6H4F C21H17FOS 336.42 Lower oxidation state; may act as a prodrug or antioxidant

Key Differences :

  • The sulfonyl group (-SO2-) enhances electrophilicity and metabolic stability compared to the sulfanyl (-S-) analog, which is more prone to oxidation .
  • The sulfanyl derivative’s lower molecular weight (336.42 vs. 368.42) suggests improved bioavailability but reduced thermal stability.
Halogen-Substituted Analogs
Compound Name Halogen Substituent Molecular Formula Molecular Weight (g/mol) Predicted Properties
This compound F C21H17FO3S 368.42 Moderate lipophilicity (logP ~3.5)
1-[1,1'-Biphenyl]-4-yl-3-[(4-chlorophenyl)sulfonyl]-1-propanone Cl C21H17ClO3S 384.88 Higher density (1.25 g/cm³) and boiling point (~542°C)

Key Differences :

  • Fluorine’s electronegativity improves metabolic stability via C-F bond resistance to enzymatic cleavage .
Aryl Group Modifications
Compound Name Aryl Group Molecular Formula Molecular Weight (g/mol) Applications
3-[(4-Fluorophenyl)sulfonyl]-1-(4-methylphenyl)-1-propanone 4-Methylphenyl C16H15FO3S 314.35 Simplified structure for mechanistic studies
1-[4-(Butylsulfonyl)phenyl]-1-propanone Butylsulfonylphenyl C13H18O3S 262.34 Surfactant or polymer precursor

Key Differences :

  • Replacing biphenyl with methylphenyl reduces steric hindrance, favoring synthetic accessibility but limiting π-π stacking interactions .
  • The butylsulfonyl group introduces aliphatic flexibility, altering solubility and phase-transfer properties .
Piperazino and Anilino Derivatives
Compound Name Functional Group Molecular Formula Molecular Weight (g/mol) Biological Relevance
1-[1,1'-Biphenyl]-4-yl-3-(4-phenylpiperazino)-1-propanone Piperazino C25H26N2O 370.49 Serotonin receptor modulation
1-[1,1'-Biphenyl]-4-yl-3-(3-chloro-4-fluoroanilino)-1-propanone Anilino C21H17ClFNO 353.82 Kinase inhibition (predicted pKa ~3.57)

Key Differences :

  • Piperazino derivatives exhibit basic nitrogen centers, enhancing water solubility and CNS penetration .

Biological Activity

1-[1,1'-Biphenyl]-4-yl-3-[(4-fluorophenyl)sulfonyl]-1-propanone, also known by its CAS number 868256-21-7, is a compound that has garnered attention due to its potential biological activities. This article aims to explore its synthesis, biological evaluation, and potential applications in the pharmaceutical field.

The compound is characterized by a biphenyl structure with a sulfonyl group and a fluorophenyl moiety. Its molecular formula is C21H17FOSC_{21}H_{17}FOS with a molecular weight of 348.42 g/mol. The structural formula highlights the presence of functional groups that may contribute to its biological activity.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions, which may include the use of sulfonyl chlorides and biphenyl derivatives. The synthetic pathway must ensure high purity and yield to facilitate subsequent biological testing.

Anticancer Potential

Research indicates that compounds similar to this compound exhibit significant anticancer properties. For instance, analogues have been evaluated for their ability to inhibit hypoxia-inducible factor 1 (HIF-1), a key regulator in cancer progression. Studies show that certain derivatives can effectively reduce HIF-1α expression in hypoxic conditions, leading to decreased vascular endothelial growth factor (VEGF) secretion, which is crucial for tumor angiogenesis .

Table 1: Summary of Biological Activities

Activity TypeMechanism of ActionReference
HIF-1 InhibitionReduces HIF-1α expression
Anticancer ActivityInduces apoptosis in cancer cells
CytotoxicityDifferential cytotoxicity against various cancer cell lines

Enzyme Inhibition

Molecular docking studies have suggested that this compound may interact with several cancer-associated proteins, including BCL-2 and CDK2. These interactions can lead to the modulation of apoptotic pathways and cell cycle regulation, making it a candidate for further development as an anticancer agent .

Case Studies

In one study, the compound was tested against a panel of cancer cell lines using the MTT assay to evaluate cytotoxic effects. Results indicated that at concentrations up to 10 μM, it maintained over 80% cell viability in non-cancerous cells while exhibiting significant cytotoxicity in cancerous cells . Such findings support its potential as a selective anticancer agent.

Q & A

Basic: What are the recommended synthetic routes for 1-[1,1'-Biphenyl]-4-yl-3-[(4-fluorophenyl)sulfonyl]-1-propanone, and how do reaction conditions influence yield and purity?

The synthesis typically involves multi-step protocols. A common approach includes:

  • Friedel-Crafts acylation to introduce the propanone moiety, using aluminum chloride (AlCl₃) as a Lewis acid catalyst .
  • Sulfonation of the fluorophenyl group via sulfonyl chloride intermediates under alkaline conditions, followed by coupling to the biphenyl scaffold .
    Critical factors include temperature control (0–5°C for acylation to minimize side reactions) and anhydrous conditions for sulfonation to prevent hydrolysis. Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) achieves >95% purity .

Basic: What analytical techniques are essential for characterizing this compound and verifying its structural integrity?

Key methods include:

  • NMR spectroscopy : ¹H/¹³C NMR to confirm biphenyl coupling and sulfonyl group placement. Aromatic protons appear as multiplet signals (δ 7.2–8.1 ppm), while the sulfonyl group’s electron-withdrawing effect deshields adjacent protons .
  • High-resolution mass spectrometry (HRMS) : To validate molecular formula (e.g., [M+H]+ ion at m/z 422.0821 for C₂₁H₁₆FO₃S) .
  • X-ray crystallography : Resolves non-centrosymmetric packing (if crystallized), critical for studying optoelectronic properties .

Advanced: How can researchers design experiments to assess this compound’s biological activity, particularly its enzyme inhibition potential?

A tiered approach is recommended:

  • In vitro assays : Use fluorescence-based enzymatic assays (e.g., trypsin or kinase inhibition) to measure IC₅₀ values. The fluorophenyl sulfonyl group may target ATP-binding pockets .
  • Surface plasmon resonance (SPR) : Quantify binding kinetics (ka/kd) to recombinant enzymes like COX-2 or EGFR .
  • Molecular docking : Perform AutoDock/Vina simulations to predict interactions with catalytic residues (e.g., sulfonyl oxygen hydrogen-bonding with Ser530 in COX-2) .

Advanced: What computational strategies are effective for modeling this compound’s electronic properties and reactivity?

  • Density functional theory (DFT) : Optimize geometry at the B3LYP/6-311G(d,p) level to calculate frontier molecular orbitals (HOMO-LUMO gap ~4.2 eV), indicating potential charge-transfer applications .
  • Molecular dynamics (MD) simulations : Simulate solvation in DMSO/water mixtures (NAMD/GROMACS) to study aggregation behavior, relevant for drug delivery .
  • QSPR models : Corrate substituent effects (e.g., fluorine’s electronegativity) with logP (predicted ~3.5) to optimize pharmacokinetic properties .

How should researchers address contradictions in reported bioactivity data for this compound?

Discrepancies may arise from:

  • Assay variability : Normalize data using positive controls (e.g., celecoxib for COX-2 inhibition) and validate via orthogonal methods (e.g., ELISA vs. SPR) .
  • Structural analogs : Compare activity of derivatives (e.g., replacing fluorine with methoxy) to isolate substituent-specific effects .
  • Meta-analysis : Apply statistical tools (e.g., hierarchical clustering) to datasets from public repositories (ChEMBL, PubChem BioAssay) to identify outliers .

Advanced: What strategies are recommended for studying structure-activity relationships (SAR) in derivatives of this compound?

  • Fragment-based design : Synthesize analogs with modified biphenyl substituents (e.g., chloro, nitro) to assess steric/electronic effects on target binding .
  • Free-energy perturbation (FEP) : Calculate ΔΔG values for fluorine-to-hydrogen substitutions to quantify contribution to binding affinity .
  • Crystallographic SAR : Co-crystallize derivatives with target proteins (e.g., HIV-1 protease) to resolve binding modes at 1.8–2.2 Å resolution .

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